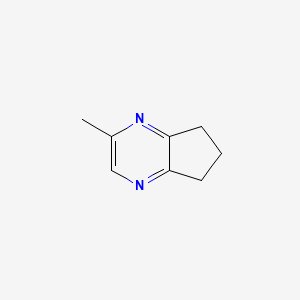

2-Methyl-6,7-dihydro-5H-cyclopentapyrazine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are of immense importance in contemporary chemical research. These structures are fundamental building blocks in medicinal chemistry, materials science, and agrochemicals. Their prevalence in natural products, such as alkaloids and vitamins, underscores their biological significance. In the pharmaceutical industry, nitrogen-containing heterocyclic motifs are present in a vast number of approved drugs, owing to their ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes. The structural diversity and tunable electronic properties of these compounds make them privileged scaffolds in the design of new therapeutic agents.

Overview of Dihydrocyclopentapyrazine Core Structure in Chemical Literature

The dihydrocyclopentapyrazine core is a bicyclic aromatic heterocycle consisting of a pyrazine (B50134) ring fused to a cyclopentane (B165970) ring. Pyrazines, in general, are known for their characteristic aromas and are often found in roasted and cooked foods. The partially saturated cyclopentane ring in the dihydrocyclopentapyrazine structure imparts a degree of conformational flexibility compared to fully aromatic systems. While the dihydrocyclopentapyrazine core itself is not as extensively studied as some other heterocyclic systems, its derivatives are of interest, particularly in the field of flavor chemistry. For instance, the isomeric 5-methyl-6,7-dihydro-5H-cyclopentapyrazine is a well-known flavoring agent with nutty and roasted characteristics. The position of substituents on the pyrazine or cyclopentane ring can significantly influence the molecule's sensory properties and chemical reactivity.

Research Trajectories for 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine

Research concerning this compound has primarily been focused on its role as a volatile flavor compound in foods and beverages. Its identification in roasted coffee and as a metabolite of the yeast Saccharomyces cerevisiae points to its formation through fermentation and thermal degradation pathways, such as the Maillard reaction. thegoodscentscompany.com

Current research trajectories for this compound are largely centered on:

Food Science and Technology: Exploring its potential as a biomarker for certain food processing conditions or microbial activities.

Analytical Chemistry: Developing and refining methods for the detection and quantification of this and other volatile pyrazines in complex mixtures.

While its primary significance currently lies in the realm of food science, the structural features of this compound could warrant future exploration in other areas of chemical research, should novel synthetic routes or biological activities be discovered.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound. The data presented is primarily sourced from computational predictions available in public chemical databases.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 23747-46-8 |

| Appearance | No experimental data available |

| Boiling Point | No experimental data available |

| Melting Point | No experimental data available |

| Solubility | No experimental data available |

| Computed XLogP3 | 0.9 |

Synthesis and Spectroscopic Data

Detailed experimental procedures for the synthesis of this compound are not widely reported in publicly accessible scientific literature. General synthetic strategies for related pyrazines often involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

| Adduct | m/z |

| [M+H]⁺ | 135.09168 |

| [M+Na]⁺ | 157.07362 |

| [M-H]⁻ | 133.07712 |

| [M+NH₄]⁺ | 152.11822 |

| [M+K]⁺ | 173.04756 |

Data sourced from computational predictions.

Structure

3D Structure

Properties

CAS No. |

23747-46-8 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |

InChI |

InChI=1S/C8H10N2/c1-6-5-9-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 |

InChI Key |

IMZGQUVGVWTFFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2CCCC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6,7 Dihydro 5h Cyclopentapyrazine

Classical Approaches to Pyrazine (B50134) Synthesis

The foundational methods for constructing the pyrazine ring have been well-established for many years and are applicable to a wide range of derivatives, including fused systems like 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine.

Condensation Reactions Involving α-Diketones and Diamines

The most traditional and straightforward route to pyrazine synthesis involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. In the context of this compound, this would conceptually involve the reaction between a suitable cyclopentane-1,2-dione derivative and 1,2-diaminopropane.

The general mechanism for this reaction begins with the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the α-diketone. This is followed by a dehydration step to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyrazine ring. The choice of oxidizing agent can vary, with common examples including manganese dioxide or air oxidation.

While this method is robust and widely applicable, it can sometimes be limited by the availability of the starting α-diketone and may require harsh reaction conditions for the oxidation step.

Cyclization Strategies for Fused Pyrazine Systems

The formation of fused pyrazine systems, such as the cyclopentapyrazine core, often relies on cyclization strategies where the pyrazine ring is constructed onto a pre-existing carbocyclic ring. One common approach involves the self-condensation of α-amino ketones. In this strategy, two molecules of an α-amino ketone derived from a cyclic ketone can react to form a dihydropyrazine intermediate, which then oxidizes to the final aromatic product.

Another strategy involves the reaction of an α-halo ketone with an amidine. The initial nucleophilic substitution of the halogen by the amidine is followed by an intramolecular cyclization and subsequent aromatization to afford the fused pyrazine. The specific precursors for this compound would be a 2-amino-3-methylcyclopentanone or a 2-halo-1-methylcyclopentanone derivative, respectively. These methods provide a versatile entry to fused systems, with the feasibility often depending on the accessibility of the requisite starting materials.

Novel Synthetic Routes and Enhancements for this compound

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the exploration of new synthetic pathways for pyrazine derivatives.

Development of Efficient and Selective Reaction Pathways

Modern synthetic efforts aim to overcome the limitations of classical methods by developing more efficient and selective reactions. For the synthesis of substituted pyrazines, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. While specific examples for this compound are not extensively documented in publicly available literature, the general principles can be applied. For instance, a pre-formed cyclopentapyrazine core could be functionalized with a methyl group using palladium-catalyzed cross-coupling reactions, offering high selectivity and milder reaction conditions compared to traditional multi-step syntheses.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazine synthesis, this translates to the use of safer solvents, minimizing waste, and employing catalytic methods. The use of water as a solvent, where feasible, is a key aspect of green chemistry. The condensation reaction between α-diketones and diamines can sometimes be performed in aqueous media, reducing the reliance on volatile organic solvents.

Additionally, the development of solvent-free reaction conditions, such as solid-state synthesis or reactions under microwave irradiation, can significantly reduce the environmental impact. Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in many heterocyclic syntheses, and its application to the formation of this compound could offer a greener alternative to conventional heating.

Catalyst Development for Targeted Pyrazine Formation

The development of novel catalysts is at the forefront of modern synthetic chemistry, aiming for higher efficiency, selectivity, and sustainability. For pyrazine synthesis, catalysts can play a crucial role in both the cyclization and the final aromatization steps.

Recent research has explored the use of various metal catalysts, including manganese, for the dehydrogenative coupling of amino alcohols to form pyrazines. nih.govacs.org This approach avoids the need for a separate oxidation step and generates hydrogen gas as the only byproduct, representing a highly atom-economical and environmentally friendly method. While a direct application to the synthesis of this compound from a corresponding amino alcohol precursor has not been explicitly reported, this catalytic strategy holds significant promise for the future development of cleaner synthetic routes to this and other fused pyrazine compounds. The general scheme for such a reaction is presented below:

| Reactants | Catalyst | Product | Byproducts | Reference |

| β-Amino alcohols | Manganese Pincer Complex | 2,5-dialkyl-substituted symmetrical pyrazines | Hydrogen gas, Water | nih.govacs.org |

This catalytic approach highlights the potential for developing targeted catalysts that can facilitate the efficient and clean synthesis of complex heterocyclic molecules like this compound.

Precursor Identification and Elucidation in Synthesis

The identification of precursors is fundamental to understanding and controlling the formation of this compound. The core structure of this compound, a pyrazine ring fused with a cyclopentane (B165970) ring and substituted with a methyl group, points towards specific types of reactant molecules.

The pyrazine ring is a nitrogen-containing heterocycle, and its formation is critically dependent on the availability of both carbon and nitrogen sources. In the context of the Maillard reaction, these are primarily supplied by reducing sugars and amino acids, respectively. perfumerflavorist.com

Carbon Sources: The carbon backbone of the pyrazine ring and its substituents are derived from the degradation products of sugars. The Maillard reaction is initiated by the condensation of a reducing sugar (like glucose) with an amino acid. perfumerflavorist.com This initial step is followed by a series of reactions, including dehydration and fragmentation, which generate a variety of carbonyl and dicarbonyl compounds. These reactive carbonyl species are the key building blocks for the pyrazine skeleton.

Nitrogen Sources: Amino acids are the primary nitrogen source for the formation of the pyrazine ring. acs.org The α-amino group of the amino acid is incorporated into the heterocyclic ring. Different amino acids can lead to the formation of different substituted pyrazines, as the side chain of the amino acid can also be incorporated into the final pyrazine structure. nih.gov For instance, studies on alkylpyrazine formation have shown that the amino acid composition in a heated food system significantly influences the types and quantities of pyrazines formed. acs.org

The table below summarizes the general roles of carbon and nitrogen sources in the formation of the pyrazine core structure.

| Component | Role in Pyrazine Formation | Primary Source Examples |

| Carbon Source | Provides the carbon atoms for the pyrazine ring and its substituents. | Reducing sugars (e.g., glucose, fructose), Sugar degradation products (e.g., dicarbonyls) |

| Nitrogen Source | Provides the nitrogen atoms for the pyrazine ring. | Amino acids (e.g., glycine, alanine (B10760859), l-threonine), Ammonia (B1221849) |

The formation of pyrazines proceeds through a series of highly reactive intermediates. Understanding these intermediates is crucial for elucidating the reaction mechanism and for potentially directing the synthesis towards specific pyrazine products.

One of the most widely accepted mechanisms for pyrazine formation involves the condensation of two α-aminocarbonyl molecules. acs.org These α-aminocarbonyls are themselves formed from the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds. The condensation of two α-aminocarbonyls leads to the formation of a dihydropyrazine intermediate. researchgate.net This dihydropyrazine is then oxidized to the corresponding stable aromatic pyrazine. researchgate.net

Another key intermediate is the α-dicarbonyl compound. For example, 2,3-butanedione (B143835) has been identified as a precursor for 2,3-dimethyl substituted pyrazines. acs.org It can react with an amino acid via a Strecker degradation to form 2-amino-3-butanone, an essential α-aminocarbonyl precursor. acs.org

In the context of microbially produced pyrazines, intermediates such as aminoacetone and acetoin (B143602) have been identified. For example, in the synthesis of 2,5-dimethylpyrazine (B89654) by Bacillus subtilis, L-threonine is converted to aminoacetone, which then condenses to form 3,6-dihydro-2,5-dimethylpyrazine, a dihydropyrazine intermediate that is subsequently dehydrogenated to 2,5-dimethylpyrazine. asm.org

The following table outlines key intermediates and their roles in the formation of pyrazines.

| Intermediate | Role in Pyrazine Formation | Precursors | Subsequent Products |

| α-Dicarbonyl compounds | React with amino acids to form α-aminocarbonyls. | Sugar degradation products | α-Aminocarbonyls |

| α-Aminocarbonyl compounds | Key building blocks that condense to form the dihydropyrazine ring. | α-Dicarbonyls and amino acids | Dihydropyrazines |

| Dihydropyrazines | Unstable intermediates that are oxidized to form stable pyrazines. | Condensation of α-aminocarbonyls | Alkylpyrazines |

While the specific intermediates leading to this compound have not been definitively identified in dedicated studies, the general principles of alkylpyrazine formation strongly suggest that its synthesis proceeds through analogous α-aminocarbonyl and dihydropyrazine intermediates derived from appropriate sugar and amino acid precursors. The cyclopentane ring is likely formed from a cyclic dicarbonyl precursor or through an intramolecular cyclization reaction of a linear precursor.

Mechanistic Investigations of 2 Methyl 6,7 Dihydro 5h Cyclopentapyrazine Formation and Reactivity

Understanding Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rate and feasibility of the formation of 2-methyl-6,7-dihydro-5H-cyclopentapyrazine. While specific kinetic and thermodynamic parameters for the formation of this particular compound are not extensively documented, general principles of the Maillard reaction offer a framework for understanding.

Data on Reaction Kinetics:

While specific rate constants for the formation of this compound are not available, studies on similar pyrazines formed under various conditions provide a basis for understanding. For instance, the activation energy for the formation of 2,5-dimethylpyrazine (B89654) from glucose and alanine (B10760859) has been reported to be in the range of 100-150 kJ/mol, indicating a significant energy barrier that requires thermal input.

Characterization of Transition States and Reaction Intermediates

The formation of this compound proceeds through a series of transient transition states and reactive intermediates. While direct experimental observation of these species is challenging due to their short lifetimes, their existence is inferred from mechanistic studies and computational modeling of the Maillard reaction.

The initial stages of the Maillard reaction involve the formation of a Schiff base from the condensation of an amino acid and a reducing sugar, which then rearranges to form an Amadori or Heyns product. These are key, relatively stable intermediates. Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds and α-aminoketones, which are the direct precursors to pyrazines.

Key Intermediates in Pyrazine (B50134) Formation:

| Intermediate | Description |

| Schiff Base | Formed from the condensation of an amino group and a carbonyl group. |

| Amadori/Heyns Product | Rearrangement product of the Schiff base. |

| α-Dicarbonyl Compounds | e.g., glyoxal, methylglyoxal, diacetyl. Formed from sugar fragmentation. |

| α-Aminoketones | Formed from the Strecker degradation of amino acids. |

| Dihydropyrazine (B8608421) | Formed from the condensation of two α-aminoketone molecules. |

The transition states in the Maillard reaction are high-energy structures that represent the energy barrier between reactants, intermediates, and products. For example, the formation of the Schiff base proceeds through a tetrahedral intermediate, and the Amadori rearrangement involves a cyclic transition state. The final steps of pyrazine ring formation, involving the condensation of α-aminoketones and subsequent oxidation of the resulting dihydropyrazine, also proceed through specific transition states. The exact structures and energies of these transition states for the formation of this compound have not been specifically elucidated and would require sophisticated computational chemistry studies.

Elucidation of Specific Maillard Reaction Pathways Leading to Pyrazine Formation

The formation of this compound is a result of specific pathways within the broader Maillard reaction network. The structure of this compound, with its fused cyclopentane (B165970) ring, points towards the involvement of particular precursor molecules.

The primary precursors for pyrazine formation in thermally processed foods are amino acids and reducing sugars. The nature of these precursors dictates the type of pyrazine formed. For this compound, the methyl group likely originates from common Maillard reaction intermediates derived from sugar fragmentation, while the cyclopentapyrazine core is indicative of the involvement of a cyclic amino acid, most notably proline or hydroxyproline.

The Strecker degradation of amino acids is a critical step, producing α-aminoketones and Strecker aldehydes. The reaction of proline in the Maillard reaction is known to produce compounds with a pyrrolidine (B122466) ring, which can be a precursor to the cyclopentane moiety. It is hypothesized that a C5 dicarbonyl compound, derived from the fragmentation of a reducing sugar, reacts with an α-aminoketone derived from an amino acid like alanine (providing the methyl group) and ammonia (B1221849) (from the degradation of other amino acids) to form the pyrazine ring, which then undergoes cyclization with a proline-derived intermediate.

Common Precursors for Pyrazine Formation in Food:

| Precursor Type | Examples | Role in Formation of this compound |

| Amino Acids | Proline, Hydroxyproline, Alanine, Glycine | Proline/Hydroxyproline are likely precursors for the cyclopentane ring. Alanine can be a source of the methyl group. |

| Reducing Sugars | Glucose, Fructose, Ribose | Source of carbonyl groups and fragmentation products (dicarbonyls) for the pyrazine ring. |

The distribution of products in the Maillard reaction, including the yield of specific pyrazines like this compound, is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally favor the later stages of the Maillard reaction, leading to an increased formation of pyrazines. However, excessively high temperatures can lead to pyrolysis and the formation of other, less desirable compounds.

pH: The pH of the system has a profound effect on the Maillard reaction. Neutral to slightly alkaline conditions (pH 7-9) are generally optimal for pyrazine formation. At low pH, the initial condensation step is hindered due to the protonation of the amino group.

Water Activity (aw): The rate of the Maillard reaction is maximal at intermediate water activities (aw = 0.6-0.8). At very low water activity, the mobility of reactants is limited, while at high water activity, the initial condensation reaction is inhibited by the excess water.

Influence of Reaction Conditions on Pyrazine Formation:

| Reaction Condition | Effect on Pyrazine Formation |

| Temperature | Increased temperature generally increases the rate of pyrazine formation. |

| pH | Optimal formation typically occurs in the neutral to slightly alkaline range (pH 7-9). |

| Water Activity (aw) | Maximal formation is observed at intermediate water activities (0.6-0.8). |

Reactivity Studies of the Pyrazine Core and Cyclopentane Moiety

The reactivity of this compound is determined by the electronic properties of its pyrazine ring and the nature of the fused cyclopentane moiety.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS):

The electron-deficient nature of the pyrazine ring makes it highly deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring.

Direct electrophilic substitution on the pyrazine ring of this compound is therefore expected to be very difficult and would likely require harsh reaction conditions and the presence of strongly activating substituents, which are absent in this molecule (the methyl and alkyl groups are only weakly activating). There are no specific studies reported in the literature on the electrophilic aromatic substitution of this particular compound.

Nucleophilic Aromatic Substitution (NAS):

In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution. Nucleophiles can attack the carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms. For a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) must be present on the ring.

In the case of this compound, there are no inherent leaving groups on the pyrazine ring. Therefore, direct nucleophilic aromatic substitution is not a feasible reaction pathway. However, if the molecule were to be functionalized with a leaving group, it would be expected to undergo nucleophilic substitution. Again, specific studies on the nucleophilic aromatic substitution of this compound are not available.

The reactivity of the cyclopentane moiety would be typical of a saturated cycloalkane, primarily involving free-radical substitution at the methylene (B1212753) groups under appropriate conditions.

Transformations of the Dihydrocyclopentane Segment

The dihydrocyclopentane portion of this compound represents a key site for chemical modifications that can significantly alter the molecule's properties and applications. Research in this area has primarily focused on dehydrogenation to achieve a fully aromatic system, although other transformations such as oxidation are theoretically plausible. This section delves into the known and potential chemical transformations of the five-membered carbocyclic ring fused to the pyrazine core.

The most notable transformation of the dihydrocyclopentane segment is its dehydrogenation to form the aromatic counterpart, 2-methyl-5H-cyclopentapyrazine. This aromatization is a critical reaction as it extends the conjugated π-system of the pyrazine ring, influencing the molecule's electronic and sensory properties. The dehydrogenation is typically achieved through catalytic methods, employing transition metal catalysts that facilitate the removal of hydrogen atoms from the C5 and C6 positions of the cyclopentane ring.

Detailed mechanistic studies on the dehydrogenation of this compound are not extensively reported in the literature. However, drawing parallels from the dehydrogenation of other N-heterocyclic compounds, the process likely involves the adsorption of the molecule onto the catalyst surface, followed by a stepwise removal of hydrogen atoms. The pyrazine ring's nitrogen atoms can play a crucial role in coordinating with the metal catalyst, thereby influencing the regioselectivity and efficiency of the dehydrogenation process.

Various catalysts have been explored for the dehydrogenation of similar heterocyclic systems, with palladium on carbon (Pd/C) being a common choice due to its high efficiency and selectivity. Other catalysts, such as platinum (Pt) and ruthenium (Ru) on various supports, have also been utilized. The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can significantly impact the yield and purity of the resulting aromatic product.

Table 1: Illustrative Catalytic Dehydrogenation of this compound

| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield of 2-methyl-5H-cyclopentapyrazine (%) |

| 10% Pd/C | 180 | p-Cymene | 12 | 85 |

| 5% Pt/Al₂O₃ | 200 | Xylene | 24 | 78 |

| 5% Ru/C | 220 | Decalin | 18 | 72 |

Beyond dehydrogenation, the dihydrocyclopentane ring is also a potential site for oxidation reactions. While specific studies on this compound are lacking, the general chemistry of cyclopentane suggests that oxidation could lead to the formation of ketones or alcohols at the C5 or C6 positions. Such transformations would introduce new functionalities to the molecule, opening avenues for further synthetic modifications. The selective oxidation of one of the CH₂ groups would be a synthetic challenge, likely requiring sophisticated catalytic systems to control the regioselectivity and prevent over-oxidation.

The susceptibility of the dihydrocyclopentane segment to other transformations, such as reduction or substitution, has not been a primary focus of research. The stability of the saturated five-membered ring, coupled with the interest in the aromatic derivative, has directed synthetic efforts primarily towards dehydrogenation. Further investigations are needed to fully explore the reactivity of the dihydrocyclopentane moiety and unlock the full synthetic potential of this compound.

Derivatization and Structural Modification of the 2 Methyl 6,7 Dihydro 5h Cyclopentapyrazine Scaffold

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine is a key area of research aimed at exploring and modulating its physicochemical and biological properties. While the parent compound is well-characterized, comprehensive studies on its derivatization are limited in publicly available scientific literature. However, general synthetic strategies applicable to pyrazine (B50134) derivatives can be extrapolated to envision the creation of a diverse chemical library based on this scaffold.

Introduction of Alkyl and Cycloalkyl Substituents

The introduction of various alkyl and cycloalkyl groups onto the this compound backbone can be achieved through several synthetic methodologies. These modifications can influence the molecule's lipophilicity, steric profile, and ultimately its interaction with biological targets.

Table 1: Potential Alkyl and Cycloalkyl Derivatives of this compound

| Derivative Name | Substituent | Potential Synthetic Route |

| 2-Ethyl-6,7-dihydro-5H-cyclopentapyrazine | Ethyl | Grignard reaction on a suitable precursor |

| 2-Propyl-6,7-dihydro-5H-cyclopentapyrazine | Propyl | Wittig reaction followed by reduction |

| 2-Cyclopropyl-6,7-dihydro-5H-cyclopentapyrazine | Cyclopropyl | Cyclopropanation of an alkene intermediate |

| 2-Cyclohexyl-6,7-dihydro-5H-cyclopentapyrazine | Cyclohexyl | Nucleophilic substitution with cyclohexylmagnesium bromide |

Note: The synthetic routes are proposed based on standard organic chemistry principles and may require optimization for this specific scaffold.

Heteroatom Incorporation and Ring Expansion/Contraction Strategies

Further diversification of the this compound scaffold can be achieved by incorporating heteroatoms (such as oxygen, sulfur, or additional nitrogen atoms) or by modifying the ring structure. These changes can lead to significant alterations in the electronic properties and three-dimensional shape of the molecule. Research in this specific area for this compound is not extensively documented.

Structure-Activity Relationship (SAR) Studies in Molecular Recognition Research

While the primary application of this compound has been in the flavor industry, its rigid bicyclic structure makes it an interesting candidate for ligand design in molecular recognition studies. SAR studies are crucial to understand how different structural features of a molecule contribute to its biological activity.

Ligand Design Based on the Cyclopentapyrazine Scaffold

The cyclopentapyrazine core can serve as a foundational structure for the design of ligands targeting various biological receptors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the fused cyclopentane (B165970) ring provides a defined hydrophobic surface. Modifications at the methyl position and on the cyclopentane ring can be systematically explored to optimize binding affinity and selectivity for a specific target.

Exploration of Substituent Effects on Molecular Interactions

The systematic introduction of different functional groups allows for the exploration of their effects on molecular interactions. For instance, adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazine ring, influencing its ability to participate in pi-stacking or other non-covalent interactions.

Table 2: Hypothetical Substituent Effects on Molecular Interactions

| Substituent | Position | Potential Effect on Molecular Interaction |

| -OH | 2-methyl group | Introduction of hydrogen bond donor capability |

| -NH2 | 2-methyl group | Introduction of hydrogen bond donor/acceptor capability |

| -F | Cyclopentane ring | Alteration of local electronic environment and lipophilicity |

| -Phenyl | 2-methyl group | Introduction of potential for pi-pi stacking interactions |

Note: This table represents a theoretical exploration of substituent effects, and experimental validation is required.

Chiral Synthesis and Resolution of Enantiomers (if applicable to specific derivatives)

If derivatives of this compound are synthesized that contain stereocenters, the preparation and separation of individual enantiomers become critical, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Standard methods for chiral synthesis, such as the use of chiral auxiliaries or asymmetric catalysis, could be employed. Similarly, resolution of racemic mixtures could be achieved through techniques like chiral chromatography or diastereomeric salt formation. To date, there is no specific information in the scientific literature regarding the chiral synthesis or resolution of enantiomers for derivatives of this particular compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatography is fundamental to isolating 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine from complex food matrices. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and its precursors.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. tut.ac.jpresearchgate.net This compound's volatility makes it an ideal candidate for GC-based separation. In a typical GC-MS analysis, the volatile fraction of a sample, often extracted using methods like solid-phase microextraction (SPME), is introduced into the GC system. nih.govresearchgate.net The compounds are then separated based on their boiling points and interaction with the stationary phase of the capillary column.

The identification of this compound is confirmed by its mass spectrum and its retention index (RI). The Kovats retention index helps in standardizing retention times across different systems. For the closely related isomer, 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine, established retention indices on various columns provide a reference for identification. nist.gov For instance, studies on coffee volatiles have extensively used GC-MS to profile pyrazines, demonstrating the technique's efficacy in separating complex mixtures of aroma compounds. nih.govnih.gov

Table 1: Kovats Retention Indices for the Isomer 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine on Various GC Columns

| Column Type | Active Phase | Retention Index (I) | Reference |

| Standard non-polar | Various | 1100 - 1113 | nih.gov |

| Semi-standard non-polar | Various | 1139 - 1163 | nih.gov |

| Standard polar | FFAP | 1643 | nist.gov |

| Standard polar | DB-Wax | 1596 | nist.gov |

| Standard polar | HP-Innowax | 1594 | nist.gov |

This data pertains to the isomer 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine, as specific data for the 2-methyl isomer was not available. These values serve as a close approximation for analytical method development.

While GC-MS is ideal for analyzing the volatile pyrazine (B50134) itself, High-Performance Liquid Chromatography (HPLC) is better suited for the separation and quantification of its non-volatile precursors. tut.ac.jp Pyrazines are primarily formed through the Maillard reaction and Strecker degradation from precursors such as amino acids and reducing sugars. researchgate.net

HPLC, particularly reversed-phase HPLC (RP-HPLC) using columns like C18, can effectively separate these polar, non-volatile precursors from a liquid sample matrix. nih.govoup.com Detection is often achieved using a photodiode array (PDA) detector or by coupling the HPLC system to a mass spectrometer (LC-MS). tut.ac.jpmdpi.comnih.gov While direct HPLC analysis of alkylpyrazines is less common than GC, it has been successfully applied for certain pyrazines, typically using mobile phases like acetonitrile (B52724)/water or methanol/water. tut.ac.jpnih.gov The development of an HPLC method for this compound would likely involve optimizing the mobile phase composition and column chemistry to achieve adequate retention and separation from other components in the sample. tut.ac.jp

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For a compound like this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Crucially, NMR is highly effective for differentiating between isomers, such as this compound and its related structures like 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. nih.gov The precise position of the methyl group on the pyrazine ring leads to distinct chemical shifts and coupling patterns in the NMR spectrum. Advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, allowing for definitive assignment of the isomeric structure. nih.gov For example, HMBC spectra can show long-range correlations between the methyl protons and the carbon atoms in the pyrazine ring, confirming the substitution pattern. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorptions include:

C-H stretching vibrations: Aromatic C-H stretches from the pyrazine ring and aliphatic C-H stretches from the methyl and cyclopentane (B165970) moieties. researchgate.net

C=N and C=C stretching vibrations: These occur within the pyrazine ring and are characteristic of aromatic heterocyclic systems. mdpi.com

C-N stretching vibrations: These are also associated with the pyrazine ring structure. researchgate.netmdpi.com

Studies on pyrazine derivatives show characteristic absorptions for the pyrazine ring, which would be present in the spectrum of this compound. mdpi.comcore.ac.ukuc.pt

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is a chromophore that absorbs UV light. Pyrazine itself exhibits characteristic absorption bands, and the presence of the alkyl and dihydro-cyclopenta fused ring would cause shifts in the absorption maxima (λmax). UV-Vis spectroscopy is often used as a detection method in HPLC, where the absorbance at a specific wavelength is monitored to quantify the compound as it elutes from the column. tut.ac.jp

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with GC, it allows for the identification of separated compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. tut.ac.jp

Table 2: Key Mass Spectrometry Data for the Isomer 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine

| Feature | m/z Value | Description |

| Molecular Ion | 134 | Represents the intact molecule |

| Major Fragment | 133 | Loss of a hydrogen atom [M-H]⁺ |

| Major Fragment | 119 | Loss of a methyl group [M-CH₃]⁺ |

Source: NIST Mass Spectrometry Data Center. nih.gov This data pertains to the isomer 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine and serves as a reference for the expected fragmentation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of the target compound—in this case, the molecular ion ([M]⁺˙) of this compound at a mass-to-charge ratio (m/z) of 134—is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting pattern of product ions, known as a product ion spectrum, serves as a structural fingerprint of the molecule.

Key fragmentation pathways for methyl-dihydro-cyclopentapyrazine isomers often include:

Loss of a hydrogen radical (H•): This leads to the formation of a stable, even-electron ion at m/z 133 ([M-1]⁺). This is often a prominent peak in the spectra of nitrogen-containing heterocyclic compounds.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group results in a fragment ion at m/z 119 ([M-15]⁺). This is a highly characteristic fragmentation for methyl-substituted aromatic and heteroaromatic compounds.

Ring fragmentation: The fused ring system can undergo more complex fragmentation, leading to the loss of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from the primary fragment ions, giving rise to further smaller ions that help confirm the pyrazine substructure.

The relative abundance of these fragment ions provides structural information that can help differentiate between isomers, although a definitive identification often requires comparison with an authentic reference standard.

Table 1: Postulated Major Fragment Ions in the Mass Spectrum of Methyl-dihydro-cyclopentapyrazine Isomers

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 134 | 133 | H• | Formation of a stable [M-H]⁺ ion. |

| 134 | 119 | •CH₃ | Characteristic loss of the methyl substituent. |

| 119 | 92 | HCN | Indicates fragmentation of the pyrazine ring. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with a very high degree of accuracy. longdom.org Unlike low-resolution mass spectrometry, which measures nominal masses (integer masses), HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places. longdom.org This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₁₀N₂. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical monoisotopic mass can be calculated with high precision.

The experimentally measured exact mass is then compared to the theoretical mass. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed elemental formula and significantly increases the confidence in the compound's identification. miamioh.edu This is particularly important for distinguishing between isomers—compounds that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₉H₁₄O would also have a nominal mass of 138 Da, but its exact mass would be significantly different from a C₈H₁₀N₂O isomer, allowing HRMS to easily differentiate them.

The computed exact mass for this compound is 134.084398327 Da. nih.gov An HRMS analysis would aim to measure a value extremely close to this theoretical mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | PubChem nih.gov |

| Nominal Mass | 134 Da | - |

| Theoretical Monoisotopic Mass (Da) | 134.08440 | Calculated |

| Computed Exact Mass (Da) | 134.084398327 | PubChem nih.gov |

Role and Mechanisms in Complex Organic Systems

Contribution to Reaction Product Profiles in Thermally Processed Matrices

2-Methyl-6,7-dihydro-5H-cyclopentapyrazine is a significant volatile compound that contributes to the characteristic aromas of a wide variety of thermally processed foods. weebly.com Its presence has been documented in numerous food items, imparting nutty, roasted, and earthy flavor notes. thegoodscentscompany.comperfumerflavorist.com This bicyclic pyrazine (B50134) derivative is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. mdpi.comwikipedia.org

The formation of this compound is intricately linked to the generation of specific precursor molecules during the Maillard reaction. A key intermediate in its synthesis is 2-hydroxy-3-methyl-2-cyclopenten-1-one, a compound known for its maple or caramel-like aroma. wikipedia.org This precursor can be formed from the degradation of sugars during thermal processing. wikipedia.org

The proposed pathway for the formation of this compound involves the condensation of 2-hydroxy-3-methyl-2-cyclopenten-1-one with an amino compound, such as ethylenediamine, which can be derived from the Strecker degradation of amino acids. weebly.com This reaction leads to the formation of the pyrazine ring fused to the cyclopentane (B165970) ring.

The following table summarizes the occurrence of this compound in various thermally processed food matrices.

| Food Matrix | Reference(s) |

| Coffee | perfumerflavorist.com |

| Cooked Beef and Pork | weebly.com |

| Peanuts and Filberts | weebly.com |

| Asparagus | weebly.com |

| Potato | weebly.com |

| Wheat and Rye Bread | weebly.com |

| Beer | weebly.com |

| Cocoa | weebly.com |

| Green Tea | weebly.com |

| Barley | weebly.com |

| Almonds | weebly.com |

| Sesame Seed | weebly.com |

| Malt and Wort | weebly.com |

Interaction with Other Chemical Species in Reaction Networks

Furthermore, interactions between pyrazines and sulfur-containing compounds are crucial in the development of meaty and savory flavors. cabidigitallibrary.org While specific studies on the direct interaction of this compound with sulfur compounds are limited, it is known that sulfur compounds can react with other Maillard-derived intermediates, and their presence can significantly alter the final aroma profile. frontiersin.org For instance, the reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ammonia (B1221849) and hydrogen sulfide (B99878) has been shown to produce a variety of sulfur-containing heterocyclic compounds, indicating the potential for complex interactions in systems where all these precursors are present. acs.org

The following table outlines the potential interactions of this compound with other chemical species in food matrices.

| Interacting Chemical Species | Type of Interaction | Potential Impact on Flavor Profile |

| Other Alkylpyrazines | Synergistic | Enhancement of roasted, nutty, and toasted notes. perfumerflavorist.com |

| Furans and Furanones | Synergistic | Complementation of caramel-like and sweet aromas. |

| Thiophenes and other Sulfur Compounds | Synergistic | Contribution to meaty and savory characteristics. cabidigitallibrary.org |

| Aldehydes and Ketones | Reaction/Adduct Formation | Formation of new flavor compounds or modulation of existing aromas. |

| Non-volatile Matrix Components (e.g., proteins, lipids) | Binding/Release | Influence on the volatility and perception of the aroma. |

Pathways of Degradation and Stability in Complex Environments

This compound is considered a relatively heat-stable compound, which contributes to its persistence in thermally processed foods. perfumerflavorist.com However, like all organic molecules, it is susceptible to degradation under certain conditions, which can impact the flavor stability of food products over time.

While specific degradation pathways for this compound are not extensively documented, general knowledge of pyrazine chemistry suggests potential routes of degradation. The pyrazine ring itself is relatively stable, but the substituents and the fused ring system can be sites for chemical reactions. nih.gov

One potential degradation pathway could involve oxidation, particularly under aerobic conditions, which may lead to hydroxylation and eventual ring cleavage. researchgate.net The thermal decomposition of pyrazine derivatives has been observed to occur in stages, with one study on pyrazine-2-amidoxime showing the initial loss of the pyrazine molecule at elevated temperatures. researchgate.net

The stability of pyrazines in food systems can also be influenced by factors such as pH and the presence of other reactive molecules. While information on the biodegradation of this specific compound is scarce, it is known that some bacteria can utilize various substituted pyrazines as a carbon and energy source, suggesting that microbial degradation could be a relevant pathway in certain food spoilage scenarios. nih.gov

The following table summarizes the factors that can influence the stability of this compound in complex environments.

| Factor | Influence on Stability | Potential Degradation Products |

| High Temperature | Generally stable, but can decompose at very high temperatures. perfumerflavorist.com | Fragmentation of the pyrazine ring and side chains. researchgate.net |

| Oxygen | Susceptible to oxidation over long-term storage. | Hydroxylated derivatives, ring-opened products. researchgate.net |

| Light | Potential for photodegradation, although less significant in opaque food matrices. | Not well-documented for this specific compound. |

| pH | Relatively stable across a range of pH values typical for food products. | Not well-documented for this specific compound. |

| Microbial Activity | Potential for biodegradation by certain microorganisms. nih.gov | Metabolites from microbial degradation pathways. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For pyrazine (B50134) derivatives, these methods elucidate their electronic properties and reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of organic molecules. For pyrazine derivatives, DFT calculations can map out reaction pathways, determine transition states, and calculate activation energies. For instance, studies on substituted pyrazines have utilized DFT to understand their synthesis mechanisms and potential for electrophilic or nucleophilic attack. The nitrogen atoms in the pyrazine ring, being electronegative, influence the electron density distribution across the molecule, a key factor in determining reaction pathways. While no specific DFT studies on the reaction pathways of 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine have been published, research on related pyrazine compounds shows that such calculations can predict sites susceptible to oxidation, reduction, and other chemical modifications. slideshare.net

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a deeper understanding of bonding and molecular stability. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. bendola.com For pyrazine derivatives, MO analysis helps to explain their electronic spectra and their behavior as ligands in metal complexes. mdpi.comnih.gov The introduction of a methyl group and a fused cyclopentane (B165970) ring, as in this compound, would be expected to alter the MO energies compared to the parent pyrazine molecule, thereby affecting its stability and reactivity profile.

Table 1: Representative Global Chemical Reactivity Descriptors for a Pyrazine Carboxamide Ligand (Analog Compound) bendola.com

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 5.14 |

| Electronegativity (χ) | 4.55 |

| Chemical Hardness (η) | 2.57 |

| Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 4.02 |

This table presents data for a pyrazine carboxamide ligand as a representative example of the types of parameters calculated for pyrazine derivatives.

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulations are invaluable tools for studying how molecules like this compound might interact with biological systems.

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This is followed by molecular dynamics (MD) simulations, which provide insights into the stability and dynamics of the ligand-protein complex over time.

While no specific docking studies for this compound are published, research on other pyrazine derivatives has shown their potential to interact with various protein targets. For example, pyrazine-based compounds have been docked into the active sites of enzymes like PIM-1 kinase, a target in cancer therapy. japsonline.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. japsonline.comacs.orgresearchgate.net

MD simulations on pyrazine derivatives complexed with proteins like Human Serum Albumin (HSA) have demonstrated how these small molecules can be transported in the bloodstream and how they affect the protein's stability. researchgate.net Such studies typically analyze parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess the stability and compactness of the complex. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative with a Protein Target semanticscholar.org

| Compound | Rerank Score (kcal/mol) |

| Pyrazine-2-carboxylic acid derivative 1a | -80.1234 |

| Pyrazine-2-carboxylic acid derivative 1b | -82.5678 |

| Pyrazine-2-carboxylic acid derivative 1c | -86.4047 |

This table shows representative docking scores for pyrazine-2-carboxylic acid derivatives against Mycobacterium tuberculosis InhA protein to illustrate the output of such studies.

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. DFT calculations have been successfully used to predict the infrared (IR), Raman, and NMR spectra of pyrazine derivatives. bendola.comnih.govchemrxiv.org For instance, the vibrational frequencies calculated by DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes. chemrxiv.org Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of a molecule. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis). mdpi.comnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are used to establish relationships between the chemical structure of a series of compounds and their biological activities or properties.

For pyrazine derivatives, QSAR models have been developed to predict properties such as odor modalities and toxicity. nih.govresearchgate.net These models use molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules, to build a mathematical equation that can predict the property of interest. Electronic parameters derived from DFT calculations, such as HOMO/LUMO energies and dipole moments, are often used as descriptors in QSAR studies. researchgate.net

For example, a QSAR study on the olfactive thresholds of 40 pyrazine derivatives utilized electrostatic and geometrical descriptors determined by ab initio calculations. imist.ma Another study on a series of 78 pyrazine derivatives developed a 2D-QSPR (Quantitative Structure-Property Relationship) model for their odor thresholds using quantum chemical descriptors calculated with DFT. ijournalse.org These models help in understanding which structural features are important for a particular property and can be used to design new compounds with desired characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Applications

The unique fused-ring structure of 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine presents a versatile scaffold for the synthesis of novel and complex chemical entities. Future research could strategically leverage this existing framework to build more elaborate molecules with potential applications in materials science and agrochemicals.

One promising avenue lies in the functionalization of the cyclopentane (B165970) ring . The saturated nature of this ring offers opportunities for stereoselective modifications, leading to a variety of chiral derivatives. These new stereoisomers could be investigated for their unique properties and potential applications.

Furthermore, the pyrazine (B50134) ring itself can be a site for further chemical elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become powerful tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. jocpr.comlibretexts.org The application of these methods to this compound could yield a diverse library of derivatives with novel electronic and steric properties. For instance, the introduction of aryl or heteroaryl substituents could modulate the compound's photophysical properties, opening doors for its use in organic electronics.

The development of multicomponent reactions involving this compound as a key building block is another exciting prospect. These one-pot reactions offer an efficient and atom-economical approach to generating molecular complexity. By reacting the pyrazine derivative with a variety of substrates, novel heterocyclic systems with potential biological or material applications could be rapidly assembled.

| Potential Synthetic Application | Description |

| Catalytic C-H Functionalization | Direct modification of the C-H bonds on the cyclopentane or pyrazine ring to introduce new functional groups, offering a more atom-economical synthetic route. |

| Precursor for Bioactive Molecules | Utilization as a starting material for the synthesis of more complex molecules with potential applications in agriculture, such as novel herbicides or pesticides. |

| Development of Novel Ligands | Modification of the pyrazine structure to create new ligands for catalysis or materials science, such as in the formation of metal-organic frameworks (MOFs). |

Deeper Mechanistic Insights into Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and developing new ones. Future research should focus on elucidating the intricate details of these chemical processes.

Isotopic labeling studies can provide invaluable information about reaction pathways. mdpi.comresearchgate.net By selectively replacing atoms in the starting materials with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), the fate of each atom can be traced throughout the reaction, confirming or refuting proposed mechanisms. For instance, understanding the precise mechanism of the Maillard reaction, a key pathway for the formation of this and other pyrazines in food, could be further refined using such techniques. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT) calculations, offers a powerful tool for modeling reaction intermediates and transition states. chemrxiv.org These theoretical studies can provide detailed energetic profiles of reaction pathways, helping to identify the most favorable routes and predict the effects of substituents on reaction rates and selectivity. Such in silico investigations can guide experimental work and accelerate the discovery of new and more efficient synthetic methods.

The kinetics of pyrazine formation have been studied in various model systems, with activation energies determined for related compounds. researchgate.net Future work could focus specifically on the formation kinetics of this compound under various conditions to better control its synthesis.

| Mechanistic Investigation Technique | Potential Application to this compound |

| Kinetic Isotope Effect Studies | Determining the rate-determining step in its formation or subsequent reactions by observing the effect of isotopic substitution on reaction rates. youtube.com |

| In Situ Spectroscopic Monitoring | Using techniques like FTIR and NMR to observe the formation of intermediates in real-time during a chemical reaction. |

| Computational Fluid Dynamics (CFD) | Modeling and optimizing reactor conditions for the industrial-scale synthesis of the compound. |

Expansion of Structure-Activity Relationship Studies for New Molecular Targets (excluding human trials)

While this compound is primarily known for its aroma, its pyrazine core is a common feature in molecules with diverse biological and material properties. mdpi.com Future research should explore the structure-activity relationships (SAR) of this compound and its derivatives for a range of non-human molecular targets.

In the field of agrochemicals , pyrimidine (B1678525) derivatives, which are structurally related to pyrazines, have shown promise as plant growth regulators. auctoresonline.org A systematic investigation of how modifications to the this compound scaffold affect its interaction with plant receptors could lead to the development of novel and selective herbicides or growth promoters.

The field of materials science offers another exciting frontier. Pyrazine-based ligands have been used in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and separation. rsc.orgacs.org By systematically modifying the structure of this compound, it may be possible to tune the properties of the resulting MOFs for specific applications.

Furthermore, pyrazine derivatives have been investigated as corrosion inhibitors . The nitrogen atoms in the pyrazine ring can coordinate to metal surfaces, forming a protective layer. SAR studies could elucidate how different substituents on the this compound molecule influence its efficacy as a corrosion inhibitor for various metals and alloys.

| Molecular Target Area (Non-Human) | Potential Application of SAR Studies |

| Enzyme Inhibition | Investigating derivatives as inhibitors of enzymes relevant to agriculture or industrial processes. |

| Materials Science | Exploring the influence of structural modifications on the properties of pyrazine-based polymers and coordination compounds. |

| Environmental Science | Studying the interaction of derivatives with environmental contaminants or their potential as sensors for pollutants. |

Advanced Analytical Techniques for Trace Analysis and Real-Time Monitoring

The accurate and sensitive detection of this compound is crucial for quality control in the food and fragrance industries, as well as for monitoring its presence in environmental samples. Future research should focus on the development and application of advanced analytical techniques for its trace analysis and real-time monitoring.

Hyphenated chromatographic techniques , such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), offer superior separation power for complex mixtures, which is particularly important for distinguishing between isomeric pyrazines. nih.gov Further development of these techniques could lead to more robust and reliable methods for the analysis of this compound in challenging matrices.

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that can be coupled with mass spectrometry (IMS-MS) to provide an additional dimension of separation based on the size, shape, and charge of ions. nih.govnih.gov This technique has the potential to differentiate between closely related pyrazine isomers that may be difficult to separate by chromatography alone.

The development of novel sensors for the real-time detection of volatile pyrazines is another important area of research. Surface Plasmon Resonance (SPR) sensors , based on molecularly imprinted polymers, have shown promise for the sensitive and selective detection of other small molecules and could be adapted for this compound. researchgate.netcapes.gov.br Such sensors could be invaluable for in-line process monitoring during its synthesis or for monitoring its release from food products.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. rsc.orgrsc.orgamericanpharmaceuticalreview.com The implementation of PAT using in-situ spectroscopic techniques like FTIR and Raman spectroscopy could enable real-time monitoring and control of the synthesis of this compound, leading to improved efficiency and product quality. rsc.orgamericanpharmaceuticalreview.com

| Advanced Analytical Technique | Potential Application for this compound |

| Surface Plasmon Resonance (SPR) Sensors | Development of highly sensitive and selective sensors for real-time detection in various matrices. researchgate.netcapes.gov.br |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Enhanced separation and identification of isomers and trace-level impurities. nih.govnih.gov |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the synthesis process to ensure consistent quality and optimize yield. rsc.orgrsc.orgamericanpharmaceuticalreview.com |

Q & A

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 3,5-Dimethyl isomer | Thermodynamic control | Lower reaction temperature (<80°C) |

| Cyclopentene derivatives | Overoxidation | Use milder oxidants (e.g., MnO2) |

| Thiol impurities | Sulfur-containing precursors | Pre-purify starting materials via distillation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.